molecular formula C24H30FN3O4S B2574674 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 898461-43-3

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2574674
CAS No.: 898461-43-3
M. Wt: 475.58
InChI Key: JZUNBWMPOCZZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic small molecule featuring a benzenesulfonylpiperidine scaffold linked to a toluyl group via an ethanediamide (oxalamide) spacer. This specific molecular architecture, which incorporates sulfonamide and diamide functional groups, is often investigated in medicinal chemistry for its potential to interact with enzymatic targets. Compounds with similar structures have been studied for their role as inhibitors of proteases or other enzymes, making them valuable tools for probing biological pathways. The integration of the fluorinated sulfonylpiperidine moiety may influence the compound's electronic properties, metabolic stability, and binding affinity. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-17-6-8-19(9-7-17)16-27-24(30)23(29)26-13-12-21-5-3-4-14-28(21)33(31,32)22-11-10-20(25)15-18(22)2/h6-11,15,21H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUNBWMPOCZZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Piperidine Cores
  • W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) :

    • Key Differences : W-18 has a 2-piperidinylidene core with a 4-chlorobenzenesulfonamide group, lacking the ethanediamide bridge. The target compound’s 4-fluoro-2-methylbenzenesulfonyl group may confer higher lipophilicity (predicted logP ~3.5 vs. W-18’s ~2.8) and altered receptor binding due to fluorine’s electronegativity .
    • Synthetic Yield : W-18 analogs are synthesized via methods similar to GP1 (e.g., silica gel chromatography), with yields ~75% . The target compound’s sterically hindered 4-fluoro-2-methyl group might reduce yields compared to simpler substituents.
  • Receptor Interaction: 4-Methoxybutyrylfentanyl’s 4-piperidinyl structure is associated with µ-opioid receptor affinity, whereas the target’s 2-piperidinyl substitution may shift selectivity to δ- or κ-opioid receptors .
2.2 Ethanediamide-Containing Compounds
  • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide :
    • Key Differences : This compound replaces the piperidine core with a piperazine ring, reducing steric hindrance. The 4-methylbenzoyl group may lower logP (~2.2) compared to the target’s 4-fluoro-2-methylbenzenesulfonyl (logP ~3.5), impacting membrane permeability .
  • N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide: Key Differences: The trifluoromethoxy group increases electronegativity and metabolic stability, while the methylsulfanylbenzyl substitution may enhance π-π stacking in receptor binding.
2.3 Sulfonamide Derivatives
  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide :
    • Key Differences : This “double” sulfonamide has two sulfonyl groups, increasing molecular weight (~450 vs. target’s ~500) and hydrogen-bonding capacity. The target compound’s single sulfonamide may improve pharmacokinetic properties by reducing polarity .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP
Target Compound 2-Piperidinyl 4-Fluoro-2-methylbenzenesulfonyl ~500 3.5
W-18 2-Piperidinylidene 4-Chlorobenzenesulfonamide ~400 2.8
4-Methoxybutyrylfentanyl 4-Piperidinyl Butanamide, 4-methoxyphenyl ~400 3.0
N-(4-Methoxyphenyl)... () Piperazinyl 4-Methylbenzoyl ~450 2.2

Research Findings and Hypotheses

  • Receptor Binding : The target’s 2-piperidinyl group may favor δ-opioid receptor binding, unlike fentanyl’s 4-piperidinyl preference for µ-opioid receptors .
  • Metabolic Stability : The ethanediamide bridge could resist hydrolysis better than butyrylfentanyl’s amide, prolonging activity .
  • Solubility vs.

Biological Activity

Overview

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine moiety and a sulfonyl group, suggest a diverse range of biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28F2N3O5SC_{23}H_{28}F_{2}N_{3}O_{5}S, with a molecular weight of 477.5489 g/mol. The compound features several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC23H28F2N3O5S
Molecular Weight477.5489 g/mol
CAS Number898461-54-6
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Moiety : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions.
  • Alkylation : The intermediate is alkylated with 2-bromoethylamine.
  • Oxalamide Formation : The final step involves reacting the alkylated intermediate with 4-methylbenzylamine and oxalyl chloride.

This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorinated aromatic rings and piperidine structure facilitate binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of enzyme activity.
  • Alteration of receptor signaling pathways.

Therapeutic Potential

Recent studies have highlighted the compound's potential as a therapeutic agent in treating neurological disorders and psychostimulant use disorders. For instance, compounds structurally related to this molecule have shown effectiveness in preclinical models for reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves .

Case Studies and Research Findings

  • Dopamine Transporter Inhibition : Research indicates that similar compounds act as atypical dopamine transporter (DAT) inhibitors, which may be beneficial in treating conditions like addiction .
  • Binding Affinity Studies : A series of studies evaluated binding affinities at DAT and serotonin transporter (SERT), revealing that modifications to the piperidine structure can significantly enhance metabolic stability and receptor affinity.
  • Medicinal Chemistry Applications : The compound has been proposed as a lead for developing new pharmaceuticals targeting neurological disorders due to its unique structural properties and interaction profiles.

Q & A

Q. Basic Research Focus

  • HPLC : To monitor reaction progress and quantify impurities (>98% purity threshold recommended for pharmacological studies) .
  • NMR spectroscopy : 1H/13C NMR for verifying substituent positions (e.g., distinguishing benzenesulfonyl vs. piperidinyl protons). Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference .
  • Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

How can researchers resolve contradictions in NMR spectral data during characterization?

Advanced Research Focus
Contradictions often arise from:

  • Dynamic rotational isomerism : For example, restricted rotation around the sulfonamide bond may split signals. Use variable-temperature NMR to observe coalescence .
  • Solvent-induced shifts : Compare spectra in multiple solvents (e.g., CDCl3 vs. DMSO-d6) to differentiate aromatic vs. aliphatic environments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton or proton-carbon couplings .

What structural features are critical for its interaction with biological targets?

Advanced Research Focus
Key pharmacophores identified via structure-activity relationship (SAR) studies:

Feature Role Reference
4-Fluoro-2-methylbenzenesulfonylEnhances binding to hydrophobic pockets (e.g., enzyme active sites) via π-π stacking .
Piperidinyl ethyl chainFacilitates membrane penetration and modulates pharmacokinetics
Ethanediamide linkerStabilizes hydrogen bonding with target residues (e.g., kinases)
Analogues lacking the sulfonyl group show <10% activity in enzyme inhibition assays, highlighting its necessity .

How should in vitro models be designed to evaluate its metabolic stability?

Q. Advanced Research Focus

  • Hepatic microsome assays : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions. IC50 values <1 µM indicate high metabolic liability .
  • Plasma stability : Incubate in plasma (human/mouse) for 24h; >80% remaining compound suggests suitability for intravenous administration .

What strategies elucidate the reaction mechanism of its key synthetic steps?

Q. Advanced Research Focus

  • Isotopic labeling : Introduce deuterium at reactive sites (e.g., piperidine C-2) to track proton transfer via NMR .
  • Kinetic studies : Monitor intermediates via time-resolved HPLC to identify rate-limiting steps (e.g., sulfonylation vs. amide coupling) .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map energy barriers for transition states, validated by experimental yields .

How can researchers address discrepancies in biological activity across structural analogs?

Q. Advanced Research Focus

  • Free-energy perturbation (FEP) simulations : Quantify binding affinity differences between analogs and targets (e.g., ∆∆G <1 kcal/mol correlates with <10-fold activity shift) .
  • Crystal structure analysis : Co-crystallize active vs. inactive analogs with target proteins (e.g., kinases) to identify steric clashes or lost H-bonds .
  • Proteome-wide profiling : Use thermal shift assays to detect off-target interactions explaining variability .

Notes

  • Methodological Rigor : Emphasizes reproducibility via controlled reaction conditions, orthogonal analytical validation, and computational corroboration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.